molecular formula C12H15ClO2 B12076604 [3-Chloro-2-(cyclopentyloxy)phenyl]methanol

[3-Chloro-2-(cyclopentyloxy)phenyl]methanol

Cat. No.: B12076604
M. Wt: 226.70 g/mol
InChI Key: XUOMHNDAAFPMQN-UHFFFAOYSA-N
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Description

[3-Chloro-2-(cyclopentyloxy)phenyl]methanol is an organic compound with the molecular formula C12H15ClO2 It is a derivative of phenylmethanol, where the phenyl ring is substituted with a chlorine atom and a cyclopentyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Chloro-2-(cyclopentyloxy)phenyl]methanol typically involves the reaction of 3-chloro-2-hydroxybenzaldehyde with cyclopentanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as toluene or dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

[3-Chloro-2-(cyclopentyloxy)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: The major products include 3-chloro-2-(cyclopentyloxy)benzaldehyde or 3-chloro-2-(cyclopentyloxy)acetophenone.

    Reduction: The major products include 3-chloro-2-(cyclopentyloxy)phenylethanol or 3-chloro-2-(cyclopentyloxy)cyclohexane.

    Substitution: The major products depend on the substituent introduced, such as 3-amino-2-(cyclopentyloxy)phenylmethanol or 3-thio-2-(cyclopentyloxy)phenylmethanol.

Scientific Research Applications

Chemistry

In chemistry, [3-Chloro-2-(cyclopentyloxy)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its ability to undergo various chemical modifications makes it a versatile tool for bioconjugation studies.

Medicine

In medicine, this compound has potential applications as a lead compound for the development of new pharmaceuticals. Its structural features may allow for the design of drugs with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of [3-Chloro-2-(cyclopentyloxy)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-(methoxy)phenylmethanol
  • 3-Chloro-2-(ethoxy)phenylmethanol
  • 3-Chloro-2-(propoxy)phenylmethanol

Uniqueness

Compared to similar compounds, [3-Chloro-2-(cyclopentyloxy)phenyl]methanol is unique due to the presence of the cyclopentyloxy group. This structural feature imparts distinct physicochemical properties, such as increased hydrophobicity and steric bulk, which can influence its reactivity and interactions with other molecules. These unique properties make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

IUPAC Name

(3-chloro-2-cyclopentyloxyphenyl)methanol

InChI

InChI=1S/C12H15ClO2/c13-11-7-3-4-9(8-14)12(11)15-10-5-1-2-6-10/h3-4,7,10,14H,1-2,5-6,8H2

InChI Key

XUOMHNDAAFPMQN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=C(C=CC=C2Cl)CO

Origin of Product

United States

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